molecular formula C12H16ClN3O B7819808 (1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-yl)methanamine hydrochloride

(1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-yl)methanamine hydrochloride

Cat. No.: B7819808
M. Wt: 253.73 g/mol
InChI Key: IYFRVKYXOREQBV-UHFFFAOYSA-N
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Description

(1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C12H16ClN3O. It is a heterocyclic compound that contains both a benzoxazole and a pyrrolidine ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-yl)methanamine hydrochloride typically involves the reaction of benzo[d]oxazole with pyrrolidine derivatives. One common method includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The reaction conditions often require specific oxidants and additives to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions: (1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products: The major products formed from these reactions include various derivatives of pyrrolidine and benzoxazole, which can be further used in organic synthesis and drug development .

Scientific Research Applications

Chemistry: In chemistry, (1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-yl)methanamine hydrochloride is used as a heterocyclic building block for the synthesis of more complex molecules .

Biology: In biological research, this compound is used to study the interactions of heterocyclic compounds with biological systems. It can be used as a ligand in binding studies and to investigate the biological activity of related compounds .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a scaffold for the development of new drugs targeting various diseases .

Industry: Industrially, this compound is used in the synthesis of fine chemicals, dyes, and pigments. It is also employed in the production of materials with specific functional properties .

Mechanism of Action

The mechanism of action of (1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. For example, docking analyses suggest that it may bind to the podophyllotoxin pocket of the protein gamma tubulin, which is involved in anticancer activity . The compound’s effects are mediated through its ability to interact with and modulate the activity of specific proteins and enzymes within biological systems.

Comparison with Similar Compounds

Uniqueness: (1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-yl)methanamine hydrochloride is unique due to its specific combination of benzoxazole and pyrrolidine rings, which confer distinct chemical and biological properties. Its versatility as a building block in organic synthesis and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

[1-(1,3-benzoxazol-2-yl)pyrrolidin-3-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c13-7-9-5-6-15(8-9)12-14-10-3-1-2-4-11(10)16-12;/h1-4,9H,5-8,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFRVKYXOREQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)C2=NC3=CC=CC=C3O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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